

molecular weight and formula of 4-Methoxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxyphenyl 4-hydroxybenzoate

Cat. No.: B1582049

[Get Quote](#)

An In-depth Technical Guide to 4-Methoxyphenyl 4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of **4-Methoxyphenyl 4-hydroxybenzoate**, a significant organic compound with applications in materials science and as a key intermediate in chemical synthesis. This document delves into its fundamental chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its current and potential applications, particularly for researchers, scientists, and professionals in drug development and materials science. The synthesis via Fischer esterification is detailed, alongside analytical characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

4-Methoxyphenyl 4-hydroxybenzoate (CAS No: 50687-62-2) is an aromatic ester that combines the structural features of 4-hydroxybenzoic acid and 4-methoxyphenol.^[1] This unique combination of a hydroxyl- and a methoxy-substituted phenyl benzoate core makes it a molecule of interest, particularly as a building block for more complex structures such as liquid

crystals and potentially as a scaffold in medicinal chemistry.[2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ester and methoxy groups) within a rigid aromatic framework imparts specific physicochemical properties that are critical for its applications. This guide aims to be a definitive resource on its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Physicochemical Properties and Specifications

4-Methoxyphenyl 4-hydroxybenzoate is a white to off-white crystalline solid at room temperature.[4] Its core structure consists of two para-substituted benzene rings linked by an ester functional group.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O ₄	[5]
Molecular Weight	244.25 g/mol	[5]
CAS Number	50687-62-2	[5]
Appearance	White to almost white powder/crystal	[4]
Melting Point	193-197 °C	
Synonyms	4-Hydroxybenzoic acid 4-methoxyphenyl ester, 4-Methoxyphenylparaben, p-methoxyphenyl p-hydroxybenzoate	[1]
Solubility	Soluble in hot methanol	

Synthesis of 4-Methoxyphenyl 4-hydroxybenzoate

The primary route for the synthesis of **4-Methoxyphenyl 4-hydroxybenzoate** is the Fischer esterification of 4-hydroxybenzoic acid with 4-methoxyphenol in the presence of an acid

catalyst.^[6] This method is widely employed for the synthesis of aromatic esters due to its reliability and relatively straightforward procedure.

Synthesis Workflow

The synthesis process involves the reaction of the carboxylic acid with the phenol, followed by purification to isolate the desired ester.

[Click to download full resolution via product page](#)

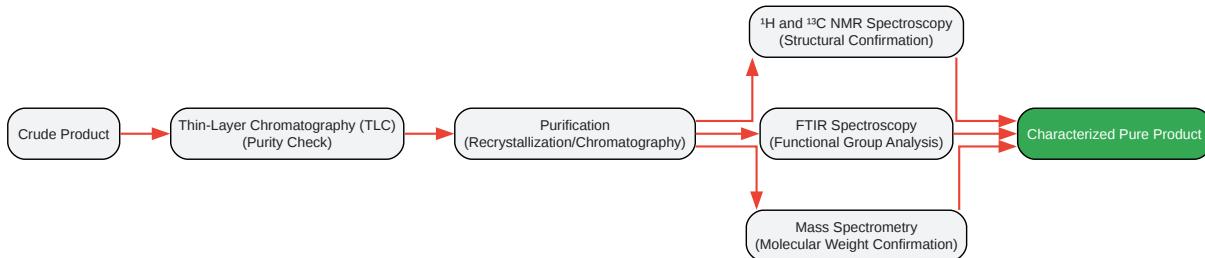
Caption: General workflow for the synthesis of **4-Methoxyphenyl 4-hydroxybenzoate**.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **4-Methoxyphenyl 4-hydroxybenzoate** from 4-hydroxybenzoic acid and 4-methoxyphenol.

Materials:

- 4-Hydroxybenzoic acid
- 4-Methoxyphenol
- Concentrated Sulfuric Acid (H₂SO₄)
- Toluene (or another suitable inert solvent)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethyl Acetate
- Hexane


Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid (1 equivalent), 4-methoxyphenol (1.2 equivalents), and toluene.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the reaction mixture.
- **Esterification:** Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours).
- **Cooling and Quenching:** Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the organic layer with ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure **4-Methoxyphenyl 4-hydroxybenzoate**.

Analytical Characterization

The identity and purity of the synthesized **4-Methoxyphenyl 4-hydroxybenzoate** must be confirmed through various analytical techniques.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization and purification of **4-Methoxyphenyl 4-hydroxybenzoate**.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.[7]

- Expected Chemical Shifts (δ) in CDCl_3 :

- ~10.5 ppm (singlet, 1H): Phenolic -OH proton.
- ~7.99 ppm (doublet, 2H): Aromatic protons ortho to the ester carbonyl group.
- ~7.16 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.
- ~6.99 ppm (doublet, 2H): Aromatic protons meta to the methoxy group.
- ~6.94 ppm (doublet, 2H): Aromatic protons meta to the ester carbonyl group.
- ~3.78 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum helps in identifying the different carbon environments within the molecule.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

- Expected Absorption Bands (cm^{-1}):
 - $\sim 3400\text{-}3200 \text{ cm}^{-1}$ (broad): O-H stretching of the phenolic hydroxyl group.
 - $\sim 1720\text{-}1700 \text{ cm}^{-1}$ (strong): C=O stretching of the ester carbonyl group.
 - $\sim 1600\text{-}1450 \text{ cm}^{-1}$: C=C stretching of the aromatic rings.
 - $\sim 1250\text{-}1000 \text{ cm}^{-1}$: C-O stretching of the ester and ether linkages.

Applications in Research and Development

The unique structure of **4-Methoxyphenyl 4-hydroxybenzoate** makes it a valuable compound in several areas of research and development.

Liquid Crystals

A primary application of **4-Methoxyphenyl 4-hydroxybenzoate** and its derivatives is in the field of liquid crystals.^[2] The rigid, rod-like structure of the molecule is conducive to the formation of mesophases. The presence of terminal groups that can participate in hydrogen bonding and dipole-dipole interactions allows for the tuning of liquid crystalline properties.^[3] Researchers have utilized similar benzoate structures to synthesize calamitic (rod-like) liquid crystals that exhibit nematic and smectic phases, which are essential for display technologies.^[8]

Organic Synthesis Intermediate

The hydroxyl group on the 4-hydroxybenzoyl moiety can be further functionalized, making **4-Methoxyphenyl 4-hydroxybenzoate** a useful intermediate for the synthesis of more complex molecules. This allows for the introduction of various functionalities to tailor the properties of the final product for applications in pharmaceuticals or materials science.

Potential Biological Activity

While specific biological activities of **4-Methoxyphenyl 4-hydroxybenzoate** are not extensively documented, derivatives of 4-hydroxybenzoic acid are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[9][10] The structural similarity to parabens, which are widely used as preservatives, suggests potential antimicrobial properties.[6] Further research is warranted to explore the pharmacological potential of this specific compound and its derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **4-Methoxyphenyl 4-hydroxybenzoate**.

- General Handling: Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methoxyphenyl 4-hydroxybenzoate is a versatile organic compound with a well-defined set of physicochemical properties. The synthetic route via Fischer esterification is robust and allows for the production of high-purity material, which can be rigorously characterized using standard analytical techniques. Its primary application lies in the synthesis of liquid crystals, where its molecular structure is highly advantageous. While its biological activities are not yet fully elucidated, its structural relationship to other bioactive compounds suggests that this may be a fruitful area for future investigation. This guide provides the foundational knowledge necessary for researchers and scientists to effectively synthesize, characterize, and utilize **4-Methoxyphenyl 4-hydroxybenzoate** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER CAS#: 50687-62-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenyl 4-Hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 5. 4-Methoxyphenyl 4-Hydroxybenzoate | 50687-62-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-HYDROXYBENZOIC ACID 4-METHOXYPHENYL ESTER(50687-62-2) 1H NMR [m.chemicalbook.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [molecular weight and formula of 4-Methoxyphenyl 4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582049#molecular-weight-and-formula-of-4-methoxyphenyl-4-hydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com